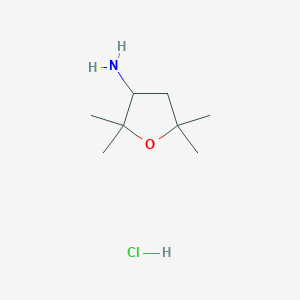
2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride
Overview
Description
2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride (TMTHA-HCl) is an organic compound that belongs to the family of tetramethyl tetrahydrofuran (TTHF) compounds. It is a white crystalline solid with a melting point of 204-205 °C and a solubility of 0.2 g/mL in water. TMTHA-HCl has been widely studied due to its unique properties and potential applications.
Scientific Research Applications
2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride has a wide range of scientific research applications. It has been used in the synthesis of various molecules and materials, such as polymers, carbon nanotubes, and metal-organic frameworks. It has also been used as a catalyst in organic synthesis reactions. In addition, this compound has been used in the study of the structure and function of proteins, enzymes, and other biological molecules.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride is not well understood. However, it is believed to act as a proton donor, donating a proton to the desired molecule or reaction. This proton donation is believed to be the key to its catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may have an effect on the activity of enzymes and other proteins. It has also been suggested that this compound may have an effect on the activity of neurotransmitters, hormones, and other molecules involved in cellular signaling.
Advantages and Limitations for Lab Experiments
The main advantage of using 2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride in laboratory experiments is its low cost and easy availability. It is also relatively easy to synthesize and purify, making it a suitable choice for various laboratory experiments. However, this compound is not very stable and has a short shelf life. Furthermore, its mechanism of action is not well understood, making it difficult to predict its effects in certain experiments.
Future Directions
Future research on 2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride could focus on its mechanism of action and its biochemical and physiological effects. In addition, further research could be done on its potential applications in the synthesis of various molecules and materials, as well as its potential use as a catalyst in organic synthesis reactions. Finally, research could be conducted on its potential use in drug development, including its potential use as a therapeutic agent.
properties
IUPAC Name |
2,2,5,5-tetramethyloxolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)5-6(9)8(3,4)10-7;/h6H,5,9H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCGRGWYULYCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















